molecular formula C14H9ClF2O2 B7867586 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde

Cat. No.: B7867586
M. Wt: 282.67 g/mol
InChI Key: HVRPZFOLZDXJEV-UHFFFAOYSA-N
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Description

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C14H9ClF2O2 and a molecular weight of 282.67 g/mol . This compound is characterized by the presence of a chloro group, two fluorine atoms, and a benzyl ether linkage attached to a benzaldehyde moiety. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structural features, such as the aldehyde group and halogen atoms, play a crucial role in its reactivity and binding affinity. These interactions can modulate biological pathways and result in various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-((2,4-difluorobenzyl)oxy)benzaldehyde is unique due to the combination of its chloro and difluorobenzyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-chloro-2-[(2,4-difluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(5-11)7-18)19-8-9-1-3-12(16)6-13(9)17/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPZFOLZDXJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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